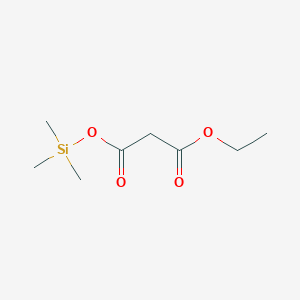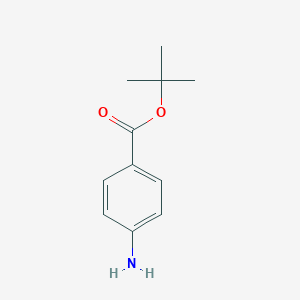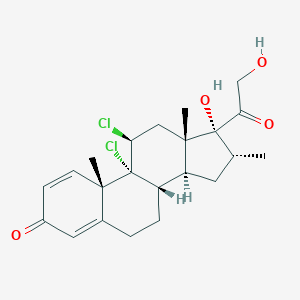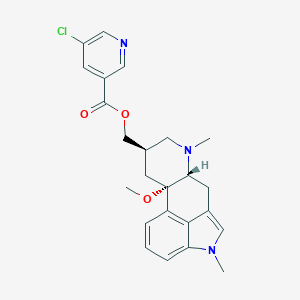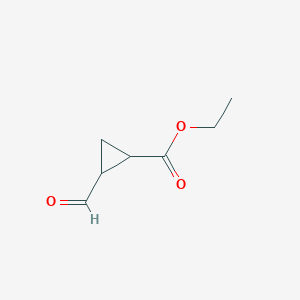
3,5-Dibromobiphenyl-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromobiphenyl-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H9Br2N and its molecular weight is 327.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Catalysis and Macrocycles Synthesis
3,5-Dibromobiphenyl-2-amine is significant in the field of chemical catalysis. It has been utilized in Pd-catalyzed amination reactions, contributing to the synthesis of macrocycles and polymers. For instance, the Pd-catalyzed amination of isomeric dibromobiphenyls has enabled the synthesis of various macrocycles with significant yields, showcasing the versatility of this compound in facilitating complex chemical reactions (Averin et al., 2010). Moreover, research has demonstrated the efficient synthesis of polyazamacrocycles through the Pd-Catalyzed amination of 3,3'-dibromobiphenyl using a variety of polyamines and oxadiamines, highlighting the compound's role in producing macrocycles and cyclodimers with moderate to good yields (Averin et al., 2009).
Nucleic Acids Research and Structural Probing
This compound and its derivatives have applications in nucleic acids research. The compound is used to understand the structural aspects of nucleic acids, such as RNA and DNA. For example, ribose 2'-amine substitutions, which are closely related to the chemical structure of this compound, have been used as structural probes in RNA. This application is crucial for understanding nucleotide flexibility and conformational changes in nucleic acids, providing insights into the chemical reactivity and potential interactions within the molecular structure of RNA and DNA (Gherghe et al., 2005).
Material Science and Polymer Modification
The compound also finds its application in material science, particularly in the modification of polymers. Research has been conducted on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including this compound. These modifications have resulted in polymers with increased swelling properties and enhanced thermal stability, opening up possibilities for the use of these modified polymers in medical applications due to their promising biological activities (Aly & El-Mohdy, 2015).
Mecanismo De Acción
Target of Action
The primary targets of 3,5-Dibromobiphenyl-2-amine are currently unknown The compound is a small molecule and could potentially interact with a variety of biological targets
Mode of Action
It’s known that the compound can be used in the synthesis of polysubstituted carbazole , which suggests it may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential role in the synthesis of polysubstituted carbazole , it may influence pathways related to this compound
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Its role in the synthesis of polysubstituted carbazole suggests it may have effects related to this compound .
Análisis Bioquímico
Biochemical Properties
The compound has a melting point of 51°C and a boiling point of 347.8±37.0°C . It is predicted to have a density of 1.726±0.06 g/cm3 and a pKa of 1.05±0.10
Cellular Effects
No data is available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of 3,5-Dibromobiphenyl-2-amine over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
No data is available on how the effects of this compound vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2,4-dibromo-6-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIFDXFCGYZGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348070 |
Source


|
| Record name | 3,5-Dibromobiphenyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16372-95-5 |
Source


|
| Record name | 3,5-Dibromobiphenyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

